An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Excitation and Emission Spectra
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent probe widely utilized in biological imaging and molecular tracking. We will delve into its core spectral characteristics, provide detailed experimental protocols for its characterization and application, and present a comparative analysis with its non-PEGylated counterpart.
Core Spectroscopic Properties
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a derivative of the cyanine (B1664457) dye Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification enhances its hydrophilicity and biocompatibility, making it particularly suitable for applications in aqueous biological environments. Its fluorescence lies in the far-red region of the electromagnetic spectrum, which is advantageous for minimizing autofluorescence from endogenous biomolecules in biological samples.
The key spectroscopic parameters for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 are summarized below. It is important to note that a direct side-by-side experimental comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and Cy5-NHS ester under identical conditions is not extensively available in public literature. The data presented here is a compilation from various sources and should be interpreted with consideration for potential variations in experimental methodologies.
| Spectroscopic Property | N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 | Cy5-NHS Ester |
| Excitation Maximum (λex) | 649 - 650 nm | ~646 - 649 nm |
| Emission Maximum (λem) | 667 - 670 nm[1][2] | ~662 - 670 nm[3] |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported ε of ~107,000 M⁻¹cm⁻¹.[4] | ~250,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported Φ of 0.07.[4] | ~0.2[4] |
The presence of the PEG linker in N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 significantly increases its water solubility, which can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[4] However, the available data suggests that PEGylation may lead to a lower molar extinction coefficient and quantum yield compared to the non-PEGylated Cy5-NHS ester.[4] This implies a potential trade-off between improved solubility and a decrease in brightness. The choice between the two molecules will depend on the specific requirements of the application. For experiments where high brightness is paramount and solubility in organic solvents is acceptable, the Cy5-NHS ester might be preferred. Conversely, for applications in aqueous buffers requiring high solubility and reduced non-specific binding, the PEGylated version is a more suitable choice.
Experimental Protocols
Accurate and reproducible data relies on meticulous experimental procedures. Below are detailed protocols for determining the fluorescence spectra of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and for its common application in protein labeling.
Determining Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.
Materials:
-
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. To avoid inner filter effects, the final absorbance at the excitation maximum should be below 0.1.
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excitation mode.
-
Set the excitation wavelength to the known maximum (approximately 649 nm).
-
Scan a range of emission wavelengths, typically from 660 nm to 800 nm.
-
Record the fluorescence intensity at each emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission mode.
-
Set the emission wavelength to the known maximum (approximately 667 nm).
-
Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.
-
Record the fluorescence intensity at each excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.
-
The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).
-
Protein Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
The N-hydroxysuccinimide (NHS) ester group on the molecule allows for covalent labeling of primary amines on proteins.
Materials:
-
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will elute first.
-
Visualizing Workflows and Relationships
To better illustrate the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.
